molecular formula C10H10ClNO3 B186533 [(Chloroacetyl)amino](phenyl)acetic acid CAS No. 68802-14-2

[(Chloroacetyl)amino](phenyl)acetic acid

Cat. No. B186533
CAS RN: 68802-14-2
M. Wt: 227.64 g/mol
InChI Key: YZOSWXATEQPYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Chloroacetyl)amino](phenyl)acetic acid, also known as CPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amino acids and is a derivative of phenylacetic acid.

Scientific Research Applications

[(Chloroacetyl)amino](phenyl)acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antiviral, and anticancer properties. [(Chloroacetyl)amino](phenyl)acetic acid has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.

Mechanism Of Action

[(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to inhibit the replication of viruses by interfering with their replication cycle.

Biochemical And Physiological Effects

[(Chloroacetyl)amino](phenyl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to have antioxidant properties and can scavenge free radicals. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid has been found to have an analgesic effect and can reduce pain.

Advantages And Limitations For Lab Experiments

[(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. [(Chloroacetyl)amino](phenyl)acetic acid is also stable under standard laboratory conditions. However, [(Chloroacetyl)amino](phenyl)acetic acid has some limitations for lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of [(Chloroacetyl)amino](phenyl)acetic acid. One potential application is in the development of new anticancer drugs. [(Chloroacetyl)amino](phenyl)acetic acid has been found to be effective against a range of cancer cell lines, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid could be studied for its potential use in the treatment of viral infections. Finally, [(Chloroacetyl)amino](phenyl)acetic acid could be used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Conclusion
[(Chloroacetyl)amino](phenyl)acetic acid is a synthetic compound that has potential therapeutic applications in various fields of medicine. It has been studied for its antimicrobial, antiviral, and anticancer properties, as well as its potential use as a drug delivery system. [(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. While [(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments, it also has some limitations due to its toxicity and limited solubility. Future research could lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

[(Chloroacetyl)amino](phenyl)acetic acid can be synthesized by the reaction of chloroacetyl chloride with phenylalanine. The reaction takes place in the presence of a base such as sodium bicarbonate. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol.

properties

CAS RN

68802-14-2

Product Name

[(Chloroacetyl)amino](phenyl)acetic acid

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15)

InChI Key

YZOSWXATEQPYKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl

Other CAS RN

68802-14-2

Origin of Product

United States

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